![molecular formula C11H14N2O B2392193 Piperidin-3-yl(pyridin-2-yl)methanone CAS No. 1060817-03-9](/img/structure/B2392193.png)
Piperidin-3-yl(pyridin-2-yl)methanone
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Overview
Description
Piperidin-3-yl(pyridin-2-yl)methanone is a compound that belongs to the class of organic compounds known as phenylpiperidines . It has an empirical formula of C11H14N2O and a molecular weight of 190.24 .
Physical And Chemical Properties Analysis
Piperidin-3-yl(pyridin-2-yl)methanone is a solid compound . Its SMILES string is O=C(C1CNCCC1)C2=CC=CC=N2 .Scientific Research Applications
- Application : Piperidin-3-yl(pyridin-2-yl)methanone derivatives have shown promise as antifibrotic agents. For instance:
- HOE-077 : A prodrug of pyridine-2,4-dicarboxylic acid, it inhibits collagen synthesis in liver fibrosis models .
- CW209292 : Displays anti-fibrotic activity by blocking TGF-β1 expression in hepatic stellate cells .
- Nicotinic Acid : Prevents fibrosis by reducing TGF-β expression in hepatic fibrogenesis .
- Application : Researchers can use this compound as a building block for designing novel heterocyclic molecules with diverse biological activities .
Antifibrotic Agents
Heterocyclic Building Blocks
Piperidine Derivatives
Safety and Hazards
properties
IUPAC Name |
piperidin-3-yl(pyridin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRQPEWKLVGHFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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